1-Amino-6-(difluoromethyl)naphthalene
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Overview
Description
1-Amino-6-(difluoromethyl)naphthalene is an organic compound characterized by the presence of an amino group and a difluoromethyl group attached to a naphthalene ring
Preparation Methods
The synthesis of 1-Amino-6-(difluoromethyl)naphthalene typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method includes the reaction of 1-naphthylamine with difluoromethylating agents under controlled conditions. Industrial production methods often utilize diazotization followed by fluorination to achieve the desired compound .
Chemical Reactions Analysis
1-Amino-6-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
1-Amino-6-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Amino-6-(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
1-Amino-6-(difluoromethyl)naphthalene can be compared with other similar compounds such as:
- 1-Amino-5-(difluoromethyl)naphthalene
- 1-Fluoronaphthalene
- 1-Naphthylamine These compounds share structural similarities but differ in their chemical properties and applications. For instance, 1-Fluoronaphthalene is primarily used as a pharmaceutical intermediate, while 1-Naphthylamine is known for its use in dye production .
Properties
Molecular Formula |
C11H9F2N |
---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
6-(difluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11H,14H2 |
InChI Key |
KAAIJWYAMBSRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)N |
Origin of Product |
United States |
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